7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one
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Overview
Description
7-Ethyl-1,7-diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H16N2O It is characterized by a spirocyclic structure, which includes a four-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of ethylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been studied as a covalent inhibitor of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The binding of the compound to the switch-II pocket of KRAS G12C leads to the inhibition of its activity, resulting in anti-tumor effects .
Comparison with Similar Compounds
1,7-Diazaspiro[3.5]nonan-2-one: A structurally similar compound with a spirocyclic framework but lacking the ethyl group.
1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another related compound with an additional ethanone group.
Uniqueness: 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and improves its metabolic stability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-ethyl-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-2-11-5-3-9(4-6-11)7-8(12)10-9/h2-7H2,1H3,(H,10,12) |
InChI Key |
MIKFCYIELGRGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CC(=O)N2 |
Origin of Product |
United States |
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